Cas no 1336745-56-2 ((3S)-3-AMINO-3-(2-BROMO-4-HYDROXYPHENYL)PROPANOIC ACID)

(3S)-3-Amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid is a chiral β-amino acid derivative featuring a brominated phenolic moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research. The stereospecific (S)-configuration ensures high enantiopurity, critical for applications in asymmetric synthesis and drug development. The presence of both amino and carboxylic acid functional groups allows for versatile reactivity, including peptide coupling and further derivatization. The bromo and hydroxy substituents on the aromatic ring provide additional sites for selective modifications, such as cross-coupling reactions or electrophilic substitutions. This compound is particularly useful in designing bioactive molecules, enzyme inhibitors, and chiral ligands due to its structural rigidity and functional diversity.
(3S)-3-AMINO-3-(2-BROMO-4-HYDROXYPHENYL)PROPANOIC ACID structure
1336745-56-2 structure
Product Name:(3S)-3-AMINO-3-(2-BROMO-4-HYDROXYPHENYL)PROPANOIC ACID
CAS No:1336745-56-2
MF:C9H10BrNO3
MW:260.08460187912
CID:5581937
PubChem ID:97719234
Update Time:2025-11-07

(3S)-3-AMINO-3-(2-BROMO-4-HYDROXYPHENYL)PROPANOIC ACID Chemical and Physical Properties

Names and Identifiers

    • (3S)-3-AMINO-3-(2-BROMO-4-HYDROXYPHENYL)PROPANOIC ACID
    • Benzenepropanoic acid, β-amino-2-bromo-4-hydroxy-, (βS)-
    • N14763
    • (3S)-3-AMINO-3-(2-BROMO-4-HYDROXYPHENYL)PROPANOICACID
    • 1336745-56-2
    • Inchi: 1S/C9H10BrNO3/c10-7-3-5(12)1-2-6(7)8(11)4-9(13)14/h1-3,8,12H,4,11H2,(H,13,14)/t8-/m0/s1
    • InChI Key: DOGNLQSOXYQUAS-QMMMGPOBSA-N
    • SMILES: BrC1C=C(C=CC=1[C@H](CC(=O)O)N)O

Computed Properties

  • Exact Mass: 258.98441g/mol
  • Monoisotopic Mass: 258.98441g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.6
  • Topological Polar Surface Area: 83.6Ų

Experimental Properties

  • Density: 1.706±0.06 g/cm3(Predicted)
  • Boiling Point: 427.8±45.0 °C(Predicted)
  • pka: 3.71±0.10(Predicted)

(3S)-3-AMINO-3-(2-BROMO-4-HYDROXYPHENYL)PROPANOIC ACID Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Ambeed
A808540-1g
(3S)-3-amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid
1336745-56-2 95%
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$474.0 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1794867-1g
(3S)-3-amino-3-(2-bromo-4-hydroxyphenyl)propanoic acid
1336745-56-2 98%
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¥4313.00 2024-08-09

(3S)-3-AMINO-3-(2-BROMO-4-HYDROXYPHENYL)PROPANOIC ACID Suppliers

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(CAS:1336745-56-2)(3S)-3-AMINO-3-(2-BROMO-4-HYDROXYPHENYL)PROPANOIC ACID
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Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 17:39
Price ($):427.0
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Additional information on (3S)-3-AMINO-3-(2-BROMO-4-HYDROXYPHENYL)PROPANOIC ACID

Comprehensive Overview of (3S)-3-AMINO-3-(2-BROMO-4-HYDROXYPHENYL)PROPANOIC ACID (CAS No. 1336745-56-2)

The compound (3S)-3-AMINO-3-(2-BROMO-4-HYDROXYPHENYL)PROPANOIC ACID (CAS No. 1336745-56-2) is a chiral amino acid derivative featuring a brominated hydroxy phenyl group. This structurally unique molecule has garnered significant attention in pharmaceutical and biochemical research due to its potential applications in drug discovery and enzyme inhibition studies. The presence of both amino and carboxylic acid functional groups makes it a versatile building block for peptide synthesis and medicinal chemistry.

Recent trends in AI-driven drug discovery and computational chemistry have highlighted the importance of such specialized amino acids. Researchers are increasingly searching for terms like "chiral bromo amino acids" and "hydroxyphenyl derivatives in drug design," reflecting the growing demand for structurally diverse compounds. The 2-bromo-4-hydroxyphenyl moiety in this molecule is particularly noteworthy, as it may contribute to binding affinity in target proteins, a topic frequently explored in structure-activity relationship (SAR) studies.

From a synthetic chemistry perspective, the (3S)-stereochemistry of this compound is crucial for its biological activity. Many users in online forums and academic circles inquire about "synthesis of optically active amino acids" or "brominated aromatic amino acid applications," indicating strong interest in this niche. The compound's CAS No. 1336745-56-2 serves as a unique identifier that helps researchers track its properties across chemical databases, a practice emphasized in modern laboratory informatics systems.

The pharmaceutical industry's shift toward targeted therapies and precision medicine has increased demand for specialized building blocks like this compound. Its potential role in developing enzyme inhibitors or receptor modulators aligns with current research trends focusing on metabolic pathway regulation. Analytical chemists often search for "HPLC methods for bromo amino acids" or "characterization of hydroxyphenyl derivatives," demonstrating the compound's relevance in analytical method development.

In biochemical applications, the electron-withdrawing bromo group and hydrogen-bonding hydroxy group create unique electronic properties that interest researchers studying protein-ligand interactions. The compound's potential as a pharmacophore component makes it valuable for virtual screening libraries, a hot topic in cheminformatics and molecular docking studies. Recent publications have explored similar structures in the context of neurotransmitter analogs and signal transduction modulators.

Quality control aspects of such specialty chemicals are equally important. Manufacturers and researchers frequently search for "purity standards for chiral amino acids" and "storage conditions for brominated compounds," indicating practical concerns in handling this material. The compound's stability profile and solubility characteristics in various buffers are common discussion points in research communities focused on preclinical development.

From an environmental chemistry perspective, the biodegradability and ecotoxicological profile of such brominated compounds have become increasingly relevant. While not classified as hazardous, proper laboratory waste management procedures should always be followed, a principle emphasized in modern green chemistry initiatives. The compound's potential metabolites and environmental fate represent another area of scientific inquiry.

The growing field of bioconjugation chemistry has created additional interest in compounds like (3S)-3-AMINO-3-(2-BROMO-4-HYDROXYPHENYL)PROPANOIC ACID. Its reactive groups make it suitable for creating fluorescent probes or affinity tags, applications frequently searched in connection with proteomics research. The bromo group specifically offers potential for palladium-catalyzed coupling reactions, a popular topic in chemical biology circles.

In summary, (3S)-3-AMINO-3-(2-BROMO-4-HYDROXYPHENYL)PROPANOIC ACID (CAS No. 1336745-56-2) represents a valuable tool for modern chemical and biological research. Its structural features address multiple current scientific interests, from medicinal chemistry to biochemical probes, making it a compound worth monitoring in scientific literature and patent applications. As research continues to evolve in personalized medicine and targeted drug delivery, such specialized amino acid derivatives will likely maintain their importance in scientific advancement.

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Amadis Chemical Company Limited
(CAS:1336745-56-2)(3S)-3-AMINO-3-(2-BROMO-4-HYDROXYPHENYL)PROPANOIC ACID
A983185
Purity:99%
Quantity:1g
Price ($):427.0
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